molecular formula C19H22ClNO3 B586645 3,4-Dihydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrochloride CAS No. 13233-00-6

3,4-Dihydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrochloride

Cat. No.: B586645
CAS No.: 13233-00-6
M. Wt: 347.839
InChI Key: MTBDPUSODLZRIK-UHFFFAOYSA-N
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Description

3,4-Dihydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrochloride is a synthetic organic compound belonging to the isoquinoline class of alkaloids. This compound is characterized by its unique structure, which includes a dihydroisoquinoline core substituted with methoxy groups and a p-methoxybenzyl moiety. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrochloride typically involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with appropriate reagents under controlled conditions. One common method involves the use of nitroalkanes in the presence of a catalyst to facilitate the formation of the dihydroisoquinoline core . The reaction conditions often include refluxing in a suitable solvent such as methanol or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinolines. These products can have different biological and chemical properties, making them useful in further research and applications.

Scientific Research Applications

3,4-Dihydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrochloride has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex isoquinoline derivatives and as a model compound in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters in the brain. This mechanism is of particular interest in the study of neurological disorders.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride
  • 1-Methyl-3,4-dihydroisoquinoline
  • 2-(3,4-Dimethoxyphenyl)ethan-1-amine

Uniqueness

3,4-Dihydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-3,4-dihydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3.ClH/c1-21-15-6-4-13(5-7-15)10-17-16-12-19(23-3)18(22-2)11-14(16)8-9-20-17;/h4-7,11-12H,8-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBDPUSODLZRIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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